molecular formula C5H4ClFN2O2 B8630588 (2-Chloro-5-fluoropyrimidin-4-yl)methanediol

(2-Chloro-5-fluoropyrimidin-4-yl)methanediol

Cat. No.: B8630588
M. Wt: 178.55 g/mol
InChI Key: NGSJCRAQVHZZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-5-fluoropyrimidin-4-yl)methanediol is a useful research compound. Its molecular formula is C5H4ClFN2O2 and its molecular weight is 178.55 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H4ClFN2O2

Molecular Weight

178.55 g/mol

IUPAC Name

(2-chloro-5-fluoropyrimidin-4-yl)methanediol

InChI

InChI=1S/C5H4ClFN2O2/c6-5-8-1-2(7)3(9-5)4(10)11/h1,4,10-11H

InChI Key

NGSJCRAQVHZZAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of OsO4 in water (0.015 g/ml, 265 mL) was added into a 10-L 4-necked round-bottom flask with 2-chloro-4-ethenyl-5-fluoropyrimidine (303 g, 1.24 mol, 1.00 equiv, 65%), tetrahydrofuran (2400 mL) and water (1600 mL). This was followed by the addition of NaIO4(424 g, 1.94 mol, 1.56 equiv, 98%), in portions at 0-10° C. The resulting solution was stirred for 60 min at 0-10° C. in a water/ice bath. The resulting solution was diluted with water (4 L), then extracted with ethyl acetate (5×1000 mL). The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was applied onto a silica gel column and eluted with ethyl acetate/petroleum ether (1:5) to afford (2-chloro-5-fluoropyrimidin-4-yl)methanediol as a white solid and (2-chloro-5-fluoropyrimidin-4-yl)methanediol as a yellow oil.
[Compound]
Name
NaIO4
Quantity
424 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two
Quantity
303 g
Type
reactant
Reaction Step Three
Quantity
2400 mL
Type
reactant
Reaction Step Three
Name
Quantity
265 mL
Type
reactant
Reaction Step Three
Name
Quantity
1600 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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